molecular formula C7H4I2N2 B8135284 3,6-Diiodoimidazo[1,2-a]pyridine

3,6-Diiodoimidazo[1,2-a]pyridine

Cat. No. B8135284
M. Wt: 369.93 g/mol
InChI Key: PCDCXAGINHFFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diiodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4I2N2 and its molecular weight is 369.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Diiodoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diiodoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Fused Triazines

    The imidazo[1,2-a]pyridine system is used to synthesize novel fused triazines, which have potential biological activity (Zamora et al., 2004).

  • Broad Applications in Medicinal Chemistry

    This scaffold has applications in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities (Deep et al., 2016).

  • Chemosensor for Fluoride Ions

    The compound 2,6-bis(2-benzimidazolyl)pyridine, a related compound, is used as a chemosensor for fluoride ions (Chetia & Iyer, 2008).

  • Palladium-Catalyzed Cross-Coupling Reactions

    3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands are used in palladium-catalyzed cross-coupling reactions (Tran et al., 2019).

  • Importance in Rifaximin and Fluorescence

    Pyrido[1,2-a]benzimidazoles, a related compound, are important in medicinal chemistry and materials chemistry, with applications in Rifaximin and fluorescence (Masters et al., 2011).

  • Ligands in Diverse Applications

    2,6-bis(pyrazolyl)pyridines and related ligands are used in applications like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).

  • Antiinflammatory Activity

    2‐Phenylimidazo[1,2‐a]pyridine‐3‐carboxylic Acid derivatives exhibit antiinflammatory, analgesic, and ulcerogenic activity (Di Chiacchio et al., 1998).

  • Zinc Iodide Catalyzed Synthesis

    Zinc iodide catalyzes the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds (Han et al., 2015).

  • Antiulcer Agents

    3-substituted imidazo[1,2-a]pyridines show good cytoprotective properties as antiulcer agents (Starrett et al., 1989).

  • Regioselective Synthesis

    The regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines is achieved using i-propyl magnesium chloride (Jaramillo et al., 2002).

  • Antimicrobial Agents

    Synthesized dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives show antibacterial and antifungal activities (Salhi et al., 2020).

  • Facile Synthesis Under Mechanochemical Conditions

    The synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is facilitated under solvent-free mechanochemical ball-milling conditions (Maleki et al., 2014).

properties

IUPAC Name

3,6-diiodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCXAGINHFFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diiodoimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diiodoimidazo[1,2-a]pyridine
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Reactant of Route 6
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